molecular formula C7H6N4O B7902336 6-amino-1H-1,2,3-benzotriazin-4-one

6-amino-1H-1,2,3-benzotriazin-4-one

Cat. No.: B7902336
M. Wt: 162.15 g/mol
InChI Key: PMMNLVSCPSFYGV-UHFFFAOYSA-N
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Description

The compound identified as 6-amino-1H-1,2,3-benzotriazin-4-one is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of such compounds generally involves large-scale chemical processes, ensuring high yield and purity. Techniques like distillation, crystallization, and chromatography are commonly employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-amino-1H-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction pathway and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

6-amino-1H-1,2,3-benzotriazin-4-one has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-amino-1H-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies are required to elucidate the exact mechanism and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-amino-1H-1,2,3-benzotriazin-4-one include other imidazole derivatives and carbonyldiimidazole. These compounds share structural similarities and often exhibit comparable chemical reactivity and applications .

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its significance.

Conclusion

Understanding this compound involves exploring its synthesis, reactions, applications, and mechanism of action. This compound’s versatility and potential make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

6-amino-1H-1,2,3-benzotriazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,8H2,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMNLVSCPSFYGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1N)C(=O)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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